2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride
CAS No.: 1055879-22-5
Cat. No.: VC4181635
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1055879-22-5 |
---|---|
Molecular Formula | C10H12ClNO3 |
Molecular Weight | 229.66 |
IUPAC Name | 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C10H11NO3.ClH/c12-10(13)8-3-1-2-7-6-11-4-5-14-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H |
Standard InChI Key | MNRQVSJCUNAEIA-UHFFFAOYSA-N |
SMILES | C1COC2=C(CN1)C=CC=C2C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride, specifies its partially saturated seven-membered ring system, carboxylic acid group at position 9, and hydrochloride counterion. Key identifiers include:
Property | Value |
---|---|
CAS No. | 1055879-22-5 |
Molecular Formula | C₁₀H₁₂ClNO₃ |
Molecular Weight | 229.66 g/mol |
SMILES | O=C(O)C1=CC=C2C(CNCCO2)=C1.Cl |
InChIKey | RDHHNUXFUJVBRU-UHFFFAOYSA-N |
The hydrochloride salt improves solubility in polar solvents, a critical factor for in vitro assays.
Structural Analysis
The benzoxazepine core consists of a benzene ring fused to a seven-membered oxazepine ring, with four single bonds reducing ring strain. The carboxylic acid at position 9 introduces hydrogen-bonding capability, while the protonated nitrogen in the hydrochloride salt enhances stability .
Synthesis and Manufacturing
Synthetic Pathways
Synthesis typically involves multi-step organic reactions:
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Cyclization: Formation of the benzoxazepine ring via intramolecular nucleophilic substitution or condensation.
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Functionalization: Introduction of the carboxylic acid group through oxidation or hydrolysis of ester precursors.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Exact protocols remain proprietary, but analogous routes for related benzoxazepines use reagents like thionyl chloride for esterification and palladium catalysts for cross-couplings .
Challenges in Synthesis
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Regioselectivity: Ensuring proper positioning of substituents during cyclization.
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Purification: Separating the hydrochloride salt from byproducts requires careful crystallization.
Physicochemical Properties
Solubility and Stability
While explicit solubility data are unavailable, the hydrochloride salt likely exhibits moderate solubility in water and polar organic solvents (e.g., DMSO, methanol). Stability studies suggest degradation under strong acidic/basic conditions or prolonged UV exposure.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include C=O (1700–1720 cm⁻¹) and N–H (2500–3000 cm⁻¹) stretches.
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NMR: ¹H NMR would show aromatic protons (δ 6.5–8.0 ppm), methylene groups in the tetrahydro ring (δ 2.5–4.0 ppm), and a carboxylic acid proton (δ 12–13 ppm) .
Research Applications
Intermediate in Drug Discovery
The compound serves as a precursor for synthesizing derivatives with modified pharmacokinetic profiles. For example, esterification of the carboxylic acid could improve blood-brain barrier penetration .
Analytical Reference Standard
As a certified reference material, it aids in quantifying benzoxazepines in biological matrices via LC-MS or HPLC.
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